
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide, also known as CX717, is a compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. CX717 is a nootropic compound that has been found to improve cognitive function and memory in animal models and humans.
作用機序
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide enhances the activity of AMPA receptors in the brain, which are responsible for the fast synaptic transmission of glutamate. This compound binds to the allosteric modulatory site of AMPA receptors, which enhances the receptor's response to glutamate. This results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been found to improve cognitive function and memory in animal models and humans. In addition, this compound has been shown to increase the release of acetylcholine, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a key role in cognitive function and memory. This compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be administered orally or intravenously. This compound has a long half-life, which allows for sustained cognitive enhancement. However, this compound has some limitations. It can be toxic at high doses and can cause seizures in some individuals. In addition, this compound has not been extensively studied for its long-term effects on cognitive function and memory.
将来の方向性
There are several future directions for research on N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide. One direction is to study the long-term effects of this compound on cognitive function and memory. Another direction is to study the potential of this compound as a treatment for neurodegenerative diseases such as Alzheimer's disease. In addition, there is a need for more research on the safety and toxicity of this compound at different doses. Finally, there is a need for more research on the mechanism of action of this compound and its potential for enhancing cognitive function and memory.
合成法
The synthesis of N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolinone, which is achieved by cyclization of 2-aminobenzoic acid. The second step involves the reaction of 2-quinolinone with cyclopentylmagnesium bromide to form N-cyclopentyl-2-quinolinone. The final step involves the reaction of N-cyclopentyl-2-quinolinone with methyl chloroacetate to form this compound (this compound).
科学的研究の応用
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide has been extensively studied for its potential as a cognitive enhancer. Animal studies have shown that this compound improves memory and learning in rats and mice. In humans, this compound has been found to improve cognitive function and working memory in healthy individuals and in patients with schizophrenia and Alzheimer's disease. This compound has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
N-cyclopentyl-N-methyl-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-19(15-9-2-3-10-15)16(20)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,2-3,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGFMRRQBWGERG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7516841.png)
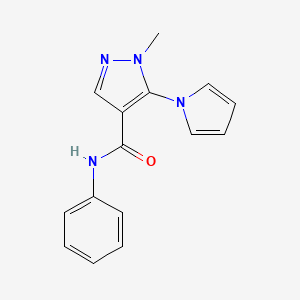
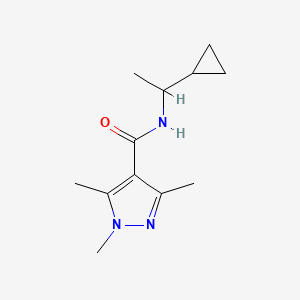
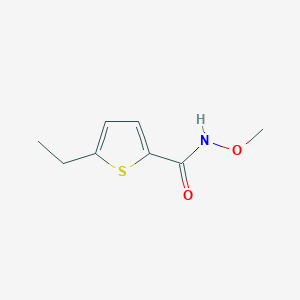
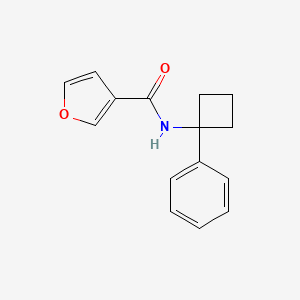
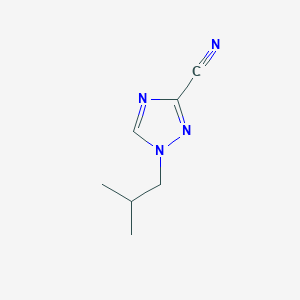
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
![2-(5-bromo-2,4-dioxopyrimidin-1-yl)-N-[3-(2-pyridin-2-ylethynyl)phenyl]acetamide](/img/structure/B7516888.png)

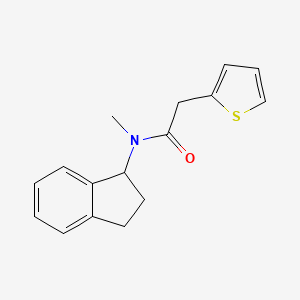

![N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)

![1-[(3-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516936.png)